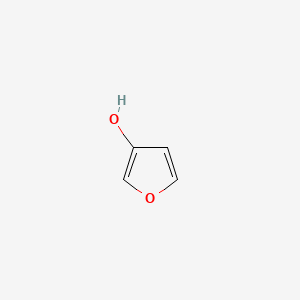

3-Furanol

Description

Historical Context and Evolution in Chemical Literature

The history of 3-Furanol in chemical literature is intertwined with the study of furan (B31954) derivatives and related oxygen heterocycles. Early research in furan chemistry laid the groundwork for understanding the properties and reactivity of the furan ring system. The synthesis and characterization of substituted furans, including hydroxylated forms, emerged as chemists explored the functionalization of this five-membered ring. While specific early milestones solely focused on this compound itself may be less documented compared to the parent furan or more common derivatives like furfural (B47365), its presence and potential were recognized within the expanding field of heterocyclic chemistry. Over time, as synthetic methodologies advanced, access to and investigation of compounds like this compound became more feasible, leading to its increased appearance in research concerning synthetic routes and potential applications of furan scaffolds. The study of its tautomeric forms, particularly the keto-enol tautomerization to 3(2H)-furanone, has also been a recurring theme in the literature, influencing the understanding of its reactivity and stability pnas.org.

Structural Classification within Oxygen-Containing Heterocycles

This compound is classified as an oxygen-containing heterocycle. Heterocyclic compounds are cyclic structures that contain atoms of at least two different elements in their ring(s) britannica.comwikipedia.org. In the case of this compound, the ring is a five-membered structure containing four carbon atoms and one oxygen atom, with a hydroxyl group attached to the third carbon atom of the furan ring. This places it within the furan family, which are derivatives of the aromatic compound furan (C4H4O) ontosight.aiontosight.ai. The "tetrahydro" prefix in some related compounds like tetrahydro-3-furanol indicates a saturated five-membered ring where the carbon-carbon double bonds of the furan ring have been reduced ontosight.aisolubilityofthings.com. The presence of the oxygen atom in the ring and the hydroxyl functional group significantly influence its chemical and physical properties, including solubility and reactivity ontosight.aiontosight.aisolubilityofthings.com. Oxygen-containing heterocycles are a vast and diverse class of organic compounds, encompassing structures ranging from simple epoxides and cyclic ethers to more complex fused-ring systems msu.eduun.org. This compound fits into this classification as a fundamental example of a hydroxylated furan ring.

Fundamental Significance in Contemporary Organic Chemistry Research

This compound holds fundamental significance in contemporary organic chemistry research primarily as a versatile building block and intermediate in the synthesis of more complex molecules. Its unique combination of a furan ring and a hydroxyl group allows for diverse chemical transformations. Researchers utilize this compound and its derivatives in the development of synthetic routes towards various target molecules, including those with potential biological activities ontosight.aiontosight.aisolubilityofthings.coma2bchem.com.

Detailed research findings highlight its role in:

Synthesis of Natural Products and Biologically Active Compounds: The furan core is present in numerous natural products and pharmacologically active substances researchgate.net. This compound can serve as a starting material or intermediate for constructing these complex structures. For instance, related tetrahydrofuran-based structures are key subunits in the synthesis of certain HIV protease inhibitors like Darunavir researchgate.netmdpi.com.

Development of Novel Synthetic Methodologies: The reactivity of the hydroxyl group and the furan ring system in this compound makes it a subject of study for developing new catalytic reactions and synthetic strategies. Research explores various reactions such as alkylation, acylation, and cyclization using this compound derivatives a2bchem.com.

Investigation of Reaction Mechanisms: Studies involving the tautomerization of this compound to its keto form (3(2H)-furanone) contribute to the understanding of fundamental organic reaction mechanisms, such as keto-enol tautomerization, which can be influenced by factors like catalysis pnas.orgosti.gov.

Exploration of Structure-Activity Relationships: Synthesizing and studying substituted this compound derivatives allows researchers to investigate how structural modifications impact chemical reactivity and potential biological properties ontosight.aiontosight.ai. This is relevant in fields like medicinal chemistry and agrochemistry ontosight.aisolubilityofthings.com.

The versatility of this compound as an intermediate is underscored by its use in creating specific functional groups and modulating reactivity and selectivity in various synthetic pathways a2bchem.com. Its exploration continues to contribute to the advancement of cutting-edge research in organic chemistry a2bchem.com.

Here is a table summarizing some key properties and occurrences of this compound and related compounds mentioned in the research:

| Compound Name | Formula | PubChem CID | Boiling Point (°C) | Water Solubility | Notes |

| This compound | C4H4O2 | 190291 | Not specified | Not specified | Parent structure, tautomerizes to 3(2H)-furanone. pnas.orgnih.govnih.gov |

| Tetrahydro-3-furanol | C4H8O2 | 9960 | 179 (88-89 @ 17 mmHg) wikipedia.org | Highly soluble solubilityofthings.com | Saturated analog, pharmaceutical intermediate. solubilityofthings.comwikipedia.org |

| Tetrahydro-2-methyl-3-furanol | C5H10O2 | 34742 | 182-183 (est) hmdb.ca | 535400 mg/L (est) hmdb.ca | Detected in nuts, potential food biomarker. hmdb.ca |

| This compound, tetrahydro-2,2-dimethyl- | C6H12O2 | Not found | Not specified | Not specified | Intermediate in chemical synthesis. a2bchem.com |

| This compound, tetrahydro-5,5-dimethyl-2-ethyl- | C8H16O2 | 34716 | Not specified | Not specified | Tetrahydrofuran (B95107) derivative. sci-toys.com |

| This compound, tetrahydro-5,5-dimethyl-2-propyl- | C9H16O2 | Not found | Not specified | Not specified | Tetrahydrofuran derivative, potential intermediate. ontosight.ai |

| This compound, Tetrahydro-2,5-Dimethyl-5-Propyl- | C9H16O | Not found | Not specified | Not specified | Belongs to furanol family, potential applications. ontosight.ai |

| 3(2H)-Furanone | C4H4O2 | Not found | Not specified | Not specified | Keto tautomer of this compound. pnas.org |

| (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol | C6H10O3 | Not found | Not specified | Not specified | Key subunit in Darunavir synthesis. researchgate.netmdpi.com |

| Cubebin | C20H20O6 | 117443 | Not specified | Not specified | Lignan containing a tetrahydrofuran-2-ol moiety. nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

furan-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4O2/c5-4-1-2-6-3-4/h1-3,5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNWIJLZQJSGBCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC=C1O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60183469 | |

| Record name | 3-Furanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60183469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29212-66-6 | |

| Record name | 3-Furanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029212666 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Furanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60183469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Reaction Mechanisms of 3 Furanol

Fundamental Reaction Pathways of the Tetrahydrofuranol Moiety

The tetrahydrofuranol moiety, the saturated core of 3-furanol, exhibits reactivity characteristic of cyclic ethers and secondary alcohols. Its reaction pathways are largely dictated by the stable, saturated five-membered ring and the functional hydroxyl group.

The oxidation of the tetrahydrofuran (B95107) ring, the parent structure of the tetrahydrofuranol moiety, is a significant transformation in organic synthesis. The reaction typically targets the α-carbon adjacent to the ether oxygen, leading to the formation of lactones or hydroxylated intermediates.

Various oxidizing agents and catalytic systems have been developed for this purpose. For instance, using hydrogen peroxide (H₂O₂) as a green oxidant, the oxidation of tetrahydrofuran (THF) can yield γ-butyrolactone (GBL) as the main product. This process is often facilitated by heterogeneous catalysts such as thermally treated iron-containing clay or spinel ZnFe₂O₄ nanoparticles. The mechanism is believed to proceed through the initial formation of 2-hydroxytetrahydrofuran, an unstable hemiacetal, which is subsequently oxidized to γ-butyrolactone. Minor products like gamma-hydroxybutyric acid (GHBA) and gamma-hydroxybutaldehyde (GHBAl) may also be formed.

Low-temperature oxidation studies reveal complex pathways involving competing reactions that are dependent on conditions like temperature and oxygen concentration. These pathways can include the formation of peroxy radicals (ROȮ) and hydroperoxy-substituted radicals (Q̇OOH). Electrochemical methods and other oxidants like bromates have also been employed to achieve the oxidation of the tetrahydrofuran ring.

Table 1: Catalytic Oxidation of the Tetrahydrofuran Ring

| Catalyst System | Oxidant | Primary Product(s) | Reference |

|---|---|---|---|

| Iron-Containing Clay | H₂O₂ | γ-Butyrolactone, 2-Hydroxytetrahydrofuran | researchgate.net |

| Spinel ZnFe₂O₄ Nanoparticles | H₂O₂ | γ-Butyrolactone | rsc.org |

| Various (e.g., Co(acac)₃) | Aerobic (O₂) | γ-Butyrolactone | researchgate.net |

| Electrochemical (PbO₂ anode) | - | Succinic acid, γ-Butyrolactone | researchgate.net |

The tetrahydrofuran ring is a saturated ether and is generally stable and resistant to reduction under mild conditions. However, under more forceful conditions, reductive cleavage of the ring can be achieved. A notable method involves the use of excess lithium powder in the presence of a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), and a catalytic amount of an arene like naphthalene (B1677914) or di-tert-butylbiphenyl (DBB). orgsyn.orgnih.gov This reaction cleaves the C-O bond, generating a dianion that can react with electrophiles to yield 1,5-diols after workup. orgsyn.org This reductive lithiation can proceed even at low temperatures (−78 °C) when activated by a Lewis acid. nih.gov

The reduction of functional groups attached to the tetrahydrofuran ring is more common. For example, a lactone within a tetrahydrofuran system can be reduced to the corresponding diol using strong reducing agents like borane (B79455) dimethyl sulfide (B99878) complex (BH₃·Me₂S). researchgate.net Similarly, the hydrogenation of the aromatic furan (B31954) ring to form the saturated tetrahydrofuran ring is a well-established process, often carried out using catalysts like Raney nickel or palladium oxide under hydrogen pressure. nih.gov For a pre-existing tetrahydrofuranol, a targeted reduction would typically focus on the hydroxyl group, converting it to a methylene (B1212753) group, though this requires specific reagents to avoid ring cleavage.

Substitution reactions are fundamental to the synthesis of substituted tetrahydrofurans, and these methods inform the potential reactivity of the tetrahydrofuranol moiety. organic-chemistry.orgmdpi.com

Nucleophilic Substitution: The hydroxyl group of a tetrahydrofuranol can act as an internal nucleophile in cyclization reactions to form the ring. Classical approaches often involve an intramolecular Sₙ2 reaction where a hydroxyl group attacks a carbon bearing a suitable leaving group (e.g., halide or sulfonate) to form the cyclic ether. organic-chemistry.org Conversely, for a pre-formed tetrahydrofuranol, the hydroxyl group can be converted into a good leaving group (like a tosylate or mesylate) to allow for its displacement by an external nucleophile. Nucleophilic ring-opening of activated precursors like epoxides is another key strategy for building the tetrahydrofuran skeleton. quora.com

Electrophilic Substitution: Electrophilic substitution directly on the saturated carbon atoms of the tetrahydrofuranol ring is not a typical reaction pathway due to the lack of electron density. However, electrophiles play a crucial role in the synthesis of the ring system itself. Electrophilic cyclization is a powerful method where an electrophile (e.g., an iodonium (B1229267) or bromonium ion) adds to a double bond in an unsaturated alcohol, triggering a cyclization cascade where the hydroxyl group acts as the nucleophile to form the tetrahydrofuran ring. acs.org

Ring-Opening Reactions of Furan and Furanol Derivatives

The aromatic furan ring in this compound and its derivatives is susceptible to ring-opening reactions, particularly under acidic conditions. This reactivity stems from the relatively modest aromatic stabilization energy of furan compared to other aromatic systems like benzene.

The ring-opening of furan and its derivatives in the presence of Brønsted acids (e.g., hydrochloric acid) in aqueous media is a well-studied process. The mechanism is a multi-step sequence initiated by the protonation of the furan ring. nih.gov

The key steps are:

Protonation of the Furan Ring: An acidic proton from the solution protonates one of the carbon atoms of the furan ring, typically at the α-position (C2 or C5), which is energetically more favorable than protonation at the β-position (C3 or C4). nih.gov

Nucleophilic Attack: A nucleophile, typically a solvent molecule like water, attacks the resulting electron-deficient carbocation intermediate. This step forms a dihydrofuranol species, such as 2,5-dihydro-2-furanol or 2,3-dihydro-3-furanol. nih.gov

Further Protonation and Ring Opening: The hydroxyl group or, more critically, the ring oxygen of the dihydrofuranol intermediate is subsequently protonated. This protonation facilitates the cleavage of a C-O bond within the ring, leading to an open-chain carbocation. nih.gov

Product Formation: The final acyclic product is formed after deprotonation or rearrangement. In the case of unsubstituted furan, this process ultimately yields 4-hydroxy-2-butenal. nih.gov

The presence of substituents on the furan ring significantly influences the reaction rate and the nature of the products formed. The ring-opening reaction can sometimes be an undesirable side reaction during the polymerization of furan-based monomers like furfuryl alcohol, where it can be controlled by modifying conditions such as the type of acid initiator or water content.

Protonation is the critical, rate-limiting step in the acid-catalyzed decomposition of furans. The site of protonation dictates the subsequent reaction pathway and has a profound effect on the stability of the furan ring. nih.gov

There are three potential sites for protonation on the furan molecule: the oxygen atom, the α-carbons (C2/C5), or the β-carbons (C3/C4).

O-Protonation: Protonation on the oxygen atom's non-bonding lone pair does not disrupt the aromatic π-system. While this occurs, it is generally considered a non-productive pathway that can easily reverse, weakening adjacent sigma bonds but not typically leading to ring opening.

C-Protonation: Protonation on a ring carbon atom (C-protonation) breaks the aromaticity of the furan ring, forming a highly reactive carbocation intermediate (a furanium ion). This is the key step that initiates the ring-opening cascade.

Computational and experimental studies have shown that protonation at the α-carbon is significantly more favorable energetically than at the β-carbon. The activation energy for protonation at the Cα position is reported to be approximately 7 kcal/mol lower than at the Cβ position. nih.gov This preference for α-protonation is the reason why the formation of intermediates like 2,5-dihydro-2-furanol is the dominant pathway leading to ring cleavage. nih.gov The stability of the furan ring is compromised by electron-releasing substituents, which increase the electron density of the ring and make it more susceptible to protonation and subsequent polymerization or ring-opening reactions. acs.org

Table 2: Energetics of Furan Protonation

| Protonation Site | Relative Activation Energy | Consequence | Reference |

|---|---|---|---|

| α-Carbon (C2/C5) | Lower (Preferred) | Disrupts aromaticity; leads to ring-opening intermediates | nih.gov |

| β-Carbon (C3/C4) | Higher (~7 kcal/mol > α) | Disrupts aromaticity; less favorable pathway | nih.gov |

| Oxygen Atom | - | Does not disrupt aromaticity; generally non-productive | mdpi.com |

Oxidative Ring Opening Processes

The furan ring is susceptible to oxidative cleavage, a transformation of significant utility in synthetic organic chemistry. These reactions can convert the cyclic furan structure into various linear 1,4-dicarbonyl compounds. organicreactions.org Oxidants like singlet oxygen (¹O₂) and ozone (O₃) are commonly employed for this purpose.

The reaction of furans with photochemically-generated singlet oxygen is a powerful synthetic tool. researchgate.netrsc.org The process typically proceeds through a [4+2] cycloaddition to form an unstable endoperoxide intermediate. Under aqueous conditions, this intermediate can collapse to an unsaturated keto-aldehyde. researchgate.net For this compound, this would involve the formation of a hydroperoxy ketone which then rearranges.

Ozonolysis is another effective method for the oxidative cleavage of the furan ring. cusat.ac.inmasterorganicchemistry.com The reaction involves the formation of an ozonide intermediate, which is subsequently worked up to yield carbonyl compounds. Depending on the workup conditions (reductive or oxidative), different products can be obtained. For a furanol, this process would lead to the formation of highly functionalized, linear oxygenated products. For instance, the ozonolysis of related unsaturated alcohols like 3-buten-2-ol (B146109) has been studied, yielding products such as 2-hydroxypropanal, formaldehyde, and methylglyoxal, indicating the complexity of the fragmentation pathways. researchgate.net

Catalytic systems can also achieve oxidative ring opening. For example, the saturated analog, tetrahydrofuran (THF), undergoes catalytic oxidative ring-opening in the presence of a diiron complex and dioxygen, selectively yielding 3-hydroxypropylformate through C-C bond cleavage. nih.govresearchgate.net While this is on a saturated ring, it suggests that metal-catalyzed pathways could be developed for the controlled ring-opening of furanols.

Table 1: Products from Oxidative Ring Opening of Furan Analogs

| Starting Material | Oxidant/Conditions | Key Products |

| Furan Derivatives | Singlet Oxygen (¹O₂) | Unsaturated Keto-aldehydes, 4-Hydroxybutenolides |

| 3-Buten-2-ol | Ozone (O₃) | 2-Hydroxypropanal, Formaldehyde, Methylglyoxal |

| Tetrahydrofuran | Diiron(II) complex, O₂ | 3-Hydroxypropylformate |

Rearrangement Reactions Involving the Furanol Skeleton

The furanol skeleton can undergo several types of rearrangement reactions, leading to diverse and structurally complex molecules. synthical.com These reactions involve the reorganization of the carbon framework or the migration of substituents. chemrxiv.org

Intramolecular rearrangements involve the migration of an atom or group within the same molecule. A notable example in heterocyclic chemistry is the Newman-Kwart rearrangement, where an intramolecular aryl migration occurs from an oxygen to a sulfur atom in O-thiocarbamates at high temperatures, a process driven by the formation of a thermodynamically favorable C=O bond. organic-chemistry.org While not a direct reaction of the furanol skeleton itself, it illustrates the principle of intramolecular shifts that can be engineered in furan derivatives.

Another relevant transformation is the Favorskii rearrangement, which involves the skeletal rearrangement of α-halogenated ketones in the presence of a base to form carboxylic acid derivatives, often via a cyclopropanone (B1606653) intermediate. youtube.com A derivative of this compound, such as a 2-halo-3-ketotetrahydrofuran, could potentially undergo such a rearrangement.

The Achmatowicz rearrangement is a powerful synthetic method that converts furans into dihydropyrans. This oxidative ring expansion is particularly important for the synthesis of carbohydrates and other complex natural products from furan precursors. The reaction typically involves the oxidation of a furfuryl alcohol.

While the classical Achmatowicz reaction starts with a 2-furfuryl alcohol, the principles can be extended to other furanol systems. The key step is the oxidation of the furan ring to form a 2,5-dimethoxy-2,5-dihydrofuran (B146672) intermediate (in the presence of bromine and methanol), which then rearranges under acidic conditions to the dihydropyranone product. This transformation effectively expands the five-membered furan ring into a six-membered pyran ring.

An allylic rearrangement involves the shift of a double bond in an allyl compound. lscollege.ac.in This reaction is common in systems containing a double bond adjacent to a carbon bearing a leaving group or a hydroxyl group. firsthope.co.inwikipedia.org The mechanism can proceed through an SN1' or SN2' pathway, often involving a resonance-stabilized allylic carbocation intermediate. lscollege.ac.in

In the context of a furanol system, such as 2,3-dihydro-3-furanol, the hydroxyl group is in an allylic position relative to the double bond within the ring. Under acidic conditions, protonation of the hydroxyl group would turn it into a good leaving group (water), leading to the formation of an allylic carbocation. This carbocation is stabilized by resonance, with the positive charge delocalized over two carbon atoms. A nucleophile can then attack at either of these positions, potentially leading to a mixture of products, including the rearranged allylic alcohol. The final product distribution is often dictated by the stability of the resulting alkene, favoring the formation of the more substituted double bond (Zaitsev's rule). masterorganicchemistry.com

Reactivity of Functional Groups on this compound

The hydroxyl group of this compound (specifically, its saturated form, 3-hydroxytetrahydrofuran) is a key site for functionalization. Esterification is a common transformation used to modify this group. wikipedia.org For example, 3-hydroxytetrahydrofuran (B147095) can be reacted with acetyl chloride to produce 3-acetoxytetrahydrofuran. chemicalbook.com

A common method for this transformation is the Fischer esterification, where a carboxylic acid reacts with an alcohol in the presence of a strong acid catalyst. The synthesis of (S)-(+)-3-hydroxytetrahydrofuran often starts from L-malic acid, which undergoes a diesterification reaction as the first step. google.compatsnap.com

Another approach involves the reaction of 3-hydroxytetrahydrofuran with acid anhydrides or acyl chlorides. These methods are often faster and can be performed under milder conditions. The synthesis of various 3-furoate (B1236865) esters has been explored, highlighting the importance of this class of compounds as synthetic intermediates. nih.govgoogle.com

Table 2: Examples of Esterification Reactions with Furanol Precursors

| Reactants | Reagent/Catalyst | Product | Yield | Reference |

| L-Malic Acid, Isopropanol | Sulfuric Acid | Diisopropyl L-malate | 81.9% | google.com |

| (S)-4-chloro-3-hydroxybutyric acid ethyl ester, Dichloromethane, Isobutene | Concentrated Sulfuric Acid | (S)-4-chloro-3-tert-butoxybutyrate ethyl ester | 98% | patsnap.com |

| (S)-4-chloro-3-hydroxybutyric acid ethyl ester, Toluene, Dimethyl sulfate | Sodium Carbonate | (S)-4-chloro-3-methoxybutyrate ethyl ester | 86% | patsnap.com |

Reactivity of Substituents on the Tetrahydrofuran Ring

The tetrahydrofuran (THF) ring is a saturated cyclic ether, generally characterized by its stability and relatively low reactivity compared to its unsaturated counterpart, furan. However, the presence of substituents on the tetrahydrofuran ring can significantly influence its chemical behavior, introducing reactive sites and enabling a variety of chemical transformations. In the context of this compound (also known as 3-hydroxytetrahydrofuran), the hydroxyl group at the C-3 position is the primary determinant of its reactivity, serving as a versatile functional handle for further molecular elaboration. The reactivity is also influenced by the stereochemistry and the nature of other substituents that may be present on the ring.

The hydroxyl group of this compound can undergo typical alcohol reactions. For instance, it can be oxidized to form the corresponding ketone, tetrahydrofuran-3-one. wikipedia.org This ketone is a valuable intermediate for synthesizing other pharmaceutical compounds. wikipedia.org Furthermore, the hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution reactions. These substitution reactions are fundamental in creating a diverse array of substituted tetrahydrofurans. nih.gov

Intramolecular reactions are particularly important in the synthesis of complex molecules containing the tetrahydrofuran motif. Nucleophilic substitution, specifically intramolecular SN2 reactions involving a hydroxyl group and a tethered leaving group, is a classic and widely used strategy for forming the tetrahydrofuran ring itself. nih.gov The stereochemistry of the substituents on the starting material often dictates the stereochemical outcome of the cyclization product. nih.gov

The reactivity of other substituents on the tetrahydrofuran ring is also of significant interest. For example, vinyl groups attached to the ring can undergo various addition reactions. The orientation of substituents at the C-2 position can control the diastereoselectivity of additions to vinyl groups at other positions on the ring. researchgate.net Lewis acids can also be employed to control the diastereoselectivity in radical cyclization reactions used to synthesize substituted tetrahydrofurans. diva-portal.org For instance, in the synthesis of 2,4-disubstituted tetrahydrofurans, the trans-isomer is typically the major product, but the addition of trialkylaluminums can reverse this selectivity to favor the cis-isomer. diva-portal.org

Ring-opening reactions of the tetrahydrofuran ring can also be influenced by its substituents. While THF itself is relatively inert to ring-opening, the presence of certain substituents and reagents can facilitate this process. Theoretical studies using density functional theory (DFT) have investigated the ring-opening of THF by frustrated Lewis pairs (FLPs), showing that the activation energy is sensitive to the nature of the atoms in the FLP and the deformation energy of the THF molecule. nih.govresearchgate.net

Below are tables summarizing key reactions involving substituents on the tetrahydrofuran ring, with a focus on derivatives related to this compound.

| Reaction Type | Reagents and Conditions | Product | Significance |

|---|---|---|---|

| Oxidation | Standard oxidizing agents (e.g., PCC, Swern oxidation) | Tetrahydrofuran-3-one | Intermediate for pharmaceutical synthesis. wikipedia.org |

| Esterification | Carboxylic acid or acyl chloride, acid or base catalyst | 3-Acyloxytetrahydrofuran | Protection of the hydroxyl group or modification of biological activity. |

| Nitration | Sulfuric acid-nitric acid mixture | 3-Nitratotetrahydrofuran | Used as a cetane number improver for diesel fuel. wikipedia.org |

| Conversion to Amines | Often via oxidation to ketone followed by reductive amination | 3-Aminotetrahydrofuran | Intermediate for pharmaceutical syntheses. wikipedia.org |

| Reaction | Substituent Effect | Example / Finding | Reference |

|---|---|---|---|

| Intramolecular SN2 Cyclization | Stereocenters on the acyclic precursor direct the stereochemistry of the final product. | Most syntheses using this method prepare substrates with all product stereocenters already in place. | nih.gov |

| Radical Cyclization | Lewis acids can control diastereoselectivity. | Addition of trialkylaluminums reverses the typical trans-selectivity to cis-selectivity in the formation of 2,4-disubstituted tetrahydrofurans. | diva-portal.org |

| Nucleophilic Addition to Vinyl Substituents | The orientation of substituents at the C-2 position controls diastereoselectivity. | The stereochemistry at C-2 is sufficient to direct the addition of nucleophiles, overriding the influence of other groups like sulfoxides. | researchgate.net |

| Lewis Acid Mediated Ring Contraction | Substituents on a larger ring precursor influence the formation of the tetrahydrofuran ring. | A strategy for synthesizing 2,3,4-trisubstituted tetrahydrofurans from 4,5-dihydro-1,3-dioxepins has been developed. | nih.gov |

Theoretical and Computational Studies of 3 Furanol

Mechanistic Insights from Computational Simulations

Computational simulations provide powerful tools for understanding the intricate details of chemical processes at an atomic level. For a molecule like 3-furanol, these theoretical approaches offer insights into reaction dynamics, catalytic pathways, and isomeric stability that are often difficult to probe through experimental means alone. By modeling the interactions between atoms and the evolution of the molecular system over time, researchers can elucidate complex reaction mechanisms, identify transient intermediates, and predict the energetic favorability of different chemical transformations.

Molecular Dynamics Simulations of Furanol Reactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules. By solving Newton's equations of motion for a system of interacting particles, MD simulations can generate a trajectory that describes how the positions and velocities of particles evolve over time. youtube.com This technique provides a detailed, time-resolved view of molecular behavior, making it invaluable for exploring reaction mechanisms that are inaccessible to many experimental techniques. sciencepublishinggroup.com

A key advantage of MD simulations is their ability to capture the temporal evolution of a molecular system, allowing for the observation of short-lived transient states and intermediates that are critical to understanding reaction pathways. sciencepublishinggroup.com Through the analysis of MD trajectories, researchers can extract crucial information about reaction coordinates, energy barriers, and the influence of the surrounding environment, such as solvent dynamics, on reaction kinetics. sciencepublishinggroup.com

In the context of furanol chemistry, MD simulations can be instrumental in studying reactions such as its formation, degradation, or participation in broader reaction networks like the Maillard reaction. nih.gov For instance, simulations can model the complex, multi-step process of furan (B31954) formation from precursors like acetaldehyde and glycolaldehyde, providing insights into the thermodynamics and kinetics of each step. nih.govresearchgate.net While specific MD studies focusing exclusively on this compound are not abundant in the literature, the methodology is broadly applicable. These simulations can elucidate the role of solvent molecules in stabilizing transition states, the conformational changes the furanol molecule undergoes during a reaction, and the specific atomic interactions that govern the reaction pathway. Advanced techniques can further enhance the exploration of the molecule's conformational space. sciencepublishinggroup.com

Catalysis Mechanisms Elucidation

Computational chemistry plays a significant role in rationalizing experimental results and improving catalyst design by providing detailed, atomistic pictures of reaction mechanisms. researchgate.net Density Functional Theory (DFT) is a particularly common method used in computational catalysis due to its excellent balance of cost and accuracy, which allows for the detailed study of transition states in complex systems. researchgate.net These computational approaches are vital for understanding all aspects of catalytic pathways, including activation and deactivation, and for refining mechanistic understanding. bris.ac.uk

For reactions involving this compound, computational studies can elucidate how a catalyst alters the kinetics and thermodynamics of a reaction. ictp.it This involves modeling the interaction between the this compound molecule (as a reactant or product) and the catalyst's active site. Researchers can map out the entire potential energy surface of the catalyzed reaction, identifying the structures of intermediates and transition states.

An example of this application is in the study of furan formation from various precursors, a process relevant in food chemistry. Theoretical methods like DFT can be used to probe the reaction pathways, calculating the activation energies and reaction thermodynamics for both catalyzed and uncatalyzed reactions. nih.gov For instance, studies have shown that carboxylic acids can catalyze the hydrogen shift in tautomerization reactions, significantly lowering the energy barrier compared to the uncatalyzed process. comporgchem.com While a specific example for this compound catalysis is not detailed, the principles are directly transferable. Computational models could be used to screen potential catalysts for the synthesis of this compound or its conversion into other valuable chemicals, predicting their efficiency and selectivity. bris.ac.uk This predictive power helps guide experimental efforts, saving time and resources in the development of new catalytic processes. bris.ac.uk

Tautomerization Studies (e.g., Keto-Enol Tautomerism of this compound)

Tautomerism is a fundamental concept in organic chemistry, and for molecules like this compound, it involves the equilibrium between different isomeric forms. orientjchem.org this compound can exist in equilibrium with its keto tautomer, furan-3(2H)-one. The relative stability of these tautomers is crucial as it dictates the molecule's reactivity and properties. Computational chemistry provides robust methods for studying these equilibria.

Keto-enol tautomerization is particularly well-suited for computational investigation using methods like Density Functional Theory (DFT). orientjchem.orgsemanticscholar.org These studies can accurately predict the geometric parameters of each tautomer and their relative stabilities. semanticscholar.org The influence of the environment on the tautomeric equilibrium can be modeled by performing calculations in the gas phase and in various solvents using continuum solvent models. comporgchem.comorientjchem.org

Research on analogous compounds, such as substituted pentanediones, has shown that the relative stability of keto and enol forms is highly dependent on the solvent. orientjchem.orgresearchgate.net Polar solvents tend to stabilize the more polar keto tautomer, shifting the equilibrium. orientjchem.org Computational studies calculate the total electronic energies and Gibbs free energies of each tautomer to determine which form is more stable under specific conditions. orientjchem.orgnih.gov Furthermore, the transition state for the interconversion can be located, and the energy barrier for the tautomerization process can be calculated. researchgate.net This provides a complete energetic profile of the isomerization reaction.

For this compound, the enol form benefits from the aromaticity of the furan ring, which provides significant stabilization. Computational studies would quantify this stabilization energy relative to the keto form, where the ring aromaticity is lost. The table below illustrates the type of data generated from such a computational study, using a related compound as an example to show how solvent polarity affects the energy difference between tautomers.

| Phase/Solvent | Dielectric Constant (ε) | Energy Difference (Keto - Enol) (kcal mol-1) | Activation Energy Barrier (from Keto) (kcal mol-1) |

|---|---|---|---|

| Gas Phase | 1.00 | -17.89 | 30.61 |

| Cyclohexane | 15.60 | -17.34 | 30.82 |

| Carbon Tetrachloride | 2.20 | -17.27 | 30.84 |

| Methanol (B129727) | 32.60 | -16.55 | 31.23 |

| Water | 78.40 | -16.50 | 31.26 |

Data adapted from a DFT study on 3-phenyl-2,4-pentanedione, illustrating the typical influence of solvent on tautomer stability and interconversion barriers. A negative energy difference indicates the keto form is more stable. orientjchem.orgresearchgate.net

Advanced Spectroscopic and Analytical Characterization of 3 Furanol

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques are indispensable for the detailed molecular characterization of 3-Furanol. By probing the interactions of the molecule with electromagnetic radiation, these methods reveal a wealth of structural information.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of this compound. While direct experimental spectra for this compound are not widely published, the chemical shifts can be predicted based on the known spectra of furan (B31954) and the substituent effects of the hydroxyl group.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the hydroxyl proton and the three protons on the furan ring. The hydroxyl proton (OH) signal's position is variable and depends on concentration and solvent, but would typically appear as a broad singlet. The ring protons (H2, H4, and H5) would exhibit chemical shifts influenced by the electron-donating hydroxyl group and the electronegative ring oxygen.

¹³C NMR Spectroscopy: The carbon NMR spectrum would display four distinct signals corresponding to the four carbon atoms of the furan ring. The chemical shifts are influenced by the hybridization and the electronic environment. The carbon atom attached to the hydroxyl group (C3) is expected to be significantly deshielded, appearing at a higher chemical shift.

Please note that the following table contains predicted chemical shift values based on standard substituent effects on a furan ring. Actual experimental values may vary.

Predicted NMR Data for this compound

| Nucleus | Atom Position | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

|---|---|---|---|---|

| ¹H | H2 | ~7.2-7.4 | Doublet | J(H2,H4) ≈ 1.5-2.0 |

| ¹H | H4 | ~6.2-6.4 | Doublet of Doublets | J(H4,H5) ≈ 2.5-3.5, J(H4,H2) ≈ 1.5-2.0 |

| ¹H | H5 | ~7.1-7.3 | Doublet | J(H5,H4) ≈ 2.5-3.5 |

| ¹H | OH | Variable (e.g., 4.0-6.0) | Broad Singlet | N/A |

| ¹³C | C2 | ~138-142 | ||

| ¹³C | C3 | ~145-150 | ||

| ¹³C | C4 | ~105-110 |

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides critical information about the functional groups and bonding arrangements within the this compound molecule. As a non-linear molecule with 9 atoms (C₄H₄O₂), this compound has 3N-6 = 3(9)-6 = 21 fundamental vibrational modes. libretexts.orglibretexts.orgwikipedia.org

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to be dominated by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group. Other key absorptions would include C-H stretching of the aromatic ring (around 3100-3150 cm⁻¹), C=C stretching vibrations of the furan ring (typically in the 1500-1600 cm⁻¹ region), and a strong C-O stretching band for the alcohol (around 1050-1150 cm⁻¹) and the furan ether linkage (around 1000-1300 cm⁻¹). americanpharmaceuticalreview.comup.ac.za

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in Raman spectra, the aromatic C=C and C-H stretching vibrations are expected to produce strong signals. Raman is particularly useful for observing the symmetric vibrations of the furan ring, which may be weak in the IR spectrum. researchgate.nethoriba.com

Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

|---|---|---|---|

| O-H Stretch | 3200-3600 | Strong, Broad | Weak |

| Aromatic C-H Stretch | 3100-3150 | Medium | Strong |

| C=C Ring Stretch | 1500-1600 | Medium-Strong | Strong |

| In-plane O-H Bend | 1350-1450 | Medium | Weak |

| C-O-C Stretch (Ether) | 1000-1300 | Strong | Medium |

| C-O Stretch (Alcohol) | 1050-1150 | Strong | Medium |

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural insights from its fragmentation pattern. The molecular formula of this compound is C₄H₄O₂, giving it a molecular weight of approximately 84.07 g/mol . nih.gov In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z = 84.

The fragmentation of the this compound molecular ion is expected to proceed through several pathways characteristic of aromatic alcohols and furans. libretexts.org Key fragmentation processes include:

Loss of a hydrogen atom: A peak at M-1 (m/z = 83) can arise from the loss of the hydroxyl hydrogen.

Loss of carbon monoxide (CO): A common fragmentation pathway for furans is the loss of CO, leading to a fragment ion at m/z = 56. ed.ac.uk

Loss of the formyl radical (CHO): Cleavage of the ring can result in the loss of a CHO radical, yielding a peak at m/z = 55.

Formation of acylium ions: Cleavage adjacent to the carbonyl-like functionality of the furan ring can produce stable acylium ions. chemguide.co.uk

Proposed Major Fragments in the EI Mass Spectrum of this compound

| m/z | Proposed Ion Structure | Neutral Loss |

|---|---|---|

| 84 | [C₄H₄O₂]⁺˙ (Molecular Ion) | - |

| 83 | [C₄H₃O₂]⁺ | H˙ |

| 56 | [C₃H₄O]⁺˙ | CO |

| 55 | [C₃H₃O]⁺ | CHO˙ |

Electronic Circular Dichroism (ECD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized light. It is a powerful method for determining the absolute configuration of chiral molecules. However, this compound itself is an achiral molecule and therefore does not exhibit a CD spectrum.

This technique would become relevant for chiral derivatives of this compound or if this compound were complexed with a chiral host. In such cases, theoretical calculations of the ECD spectrum for different possible stereoisomers would be compared with the experimental spectrum to assign the absolute configuration.

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.net If a suitable single crystal of this compound could be grown, this technique would provide a detailed picture of its molecular structure in the solid state.

The analysis would yield precise data on:

Bond lengths: The exact distances between bonded atoms (e.g., C-C, C=C, C-O, O-H).

Bond angles: The angles between adjacent bonds.

Torsion angles: The dihedral angles that define the conformation of the molecule.

Crystal packing: Information on intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, and how the molecules are arranged in the crystal lattice.

As of now, publicly available crystallographic data for unsubstituted this compound is not available.

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is essential for separating this compound from reaction mixtures and for assessing its purity. bitesizebio.com The choice between gas and liquid chromatography depends on the volatility and thermal stability of the compound and its surrounding matrix.

Gas Chromatography (GC): Given its relatively low molecular weight, this compound is amenable to analysis by Gas Chromatography, often coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification. A common stationary phase for the analysis of furan derivatives is a non-polar or mid-polarity column, such as one containing 5% phenyl-methylpolysiloxane. The primary requirement for GC is that the analyte must be volatile and thermally stable enough to be vaporized in the injector without decomposition. chromatographytoday.compharmaguru.co

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique suitable for a wide range of compounds, including those that are not sufficiently volatile or are thermally labile. labmanager.com For the separation of this compound, reversed-phase HPLC would be the method of choice. A C18 stationary phase with a mobile phase consisting of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile would likely provide good separation. Detection is typically achieved using a UV detector, as the furan ring contains a chromophore.

Typical Chromatographic Conditions for this compound Analysis

| Technique | Stationary Phase (Column) | Mobile Phase / Carrier Gas | Detector |

|---|---|---|---|

| Gas Chromatography (GC) | 5% Phenyl-methylpolysiloxane (e.g., HP-5MS) | Helium or Nitrogen | Mass Spectrometry (MS) or Flame Ionization (FID) |

Gas Chromatography (GC) Applications

Gas chromatography (GC) is a powerful analytical technique for the separation and analysis of volatile and semi-volatile compounds, making it well-suited for the characterization of this compound. nist.gov GC is widely used in the pharmaceutical industry for residual solvent analysis, determination of purity, and in pharmacokinetic studies. nih.gov

In the context of this compound, GC can be effectively utilized for:

Purity Assessment: To determine the percentage purity of this compound and to detect and quantify any volatile organic impurities that may be present from the synthesis process.

Residual Solvent Analysis: To identify and quantify residual solvents that may be trapped in the this compound matrix after synthesis and purification, ensuring they are below the limits stipulated by regulatory bodies.

Reaction Monitoring: To monitor the progress of chemical reactions involving this compound by analyzing the disappearance of reactants and the appearance of products over time.

The National Institute of Standards and Technology (NIST) provides gas chromatography data for tetrahydro-3-furanol, which can be used as a reference for method development and compound identification. nist.gov For the analysis of furanic compounds, a variety of GC columns can be employed, with the choice depending on the specific application and the nature of the analytes. For instance, in the analysis of a furanic resin, a Chrompack CP-Wax 52CB column was used with a nitrogen carrier gas and a flame ionization detector (FID). researchgate.net While specific validated methods for this compound are not extensively detailed in publicly available literature, the principles of GC analysis of similar compounds, such as the determination of menthol in pharmaceutical formulations using a capillary column and FID, can be readily adapted. nih.gov

A typical GC method for this compound would involve the injection of the sample into a heated inlet, where it is vaporized and transported by an inert carrier gas through a capillary column. The separation of components is based on their differential partitioning between the stationary phase of the column and the mobile gas phase. A detector, such as an FID or a mass spectrometer (MS), is used for the detection and quantification of the eluted compounds. The coupling of GC with MS (GC-MS) is particularly powerful, as it provides not only quantitative information but also structural information for the identification of unknown impurities. nih.gov

Table 1: Potential GC Parameters for this compound Analysis (Illustrative)

| Parameter | Condition |

|---|---|

| Column | Capillary column (e.g., DB-5ms, CP-Wax) |

| Injector Temperature | 250 °C |

| Oven Program | Initial temperature 60 °C, hold for 2 min, ramp at 10 °C/min to 220 °C, hold for 5 min |

| Carrier Gas | Helium or Nitrogen |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temperature | 280 °C (FID) or MS transfer line at 250 °C |

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone of modern analytical chemistry, particularly in the pharmaceutical industry, for the separation, identification, and quantification of a wide range of compounds. medcraveonline.comptfarm.pl For non-volatile or thermally labile compounds where GC is not suitable, HPLC is the method of choice. This compound, with a boiling point of 179 °C, can be analyzed by both GC and HPLC, with the choice of technique often depending on the specific analytical challenge, such as the presence of non-volatile impurities or the need for analysis in aqueous matrices.

HPLC methods are developed and validated for the quantification of active pharmaceutical ingredients and their impurities. scielo.brnih.gov A typical HPLC system for the analysis of this compound would likely employ a reversed-phase column, such as a C18 or C8, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol. medcraveonline.com The addition of a buffer to control the pH of the mobile phase can be crucial for achieving reproducible chromatography. Detection is commonly performed using a UV detector, although other detectors like a refractive index detector (RID) or a mass spectrometer (LC-MS) can be used, especially if the analyte lacks a strong chromophore.

Table 2: Illustrative HPLC Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

| Detection | UV at a low wavelength (e.g., 210 nm) or Refractive Index Detector (RID) |

| Injection Volume | 10-20 µL |

Chiral Chromatography for Enantiomeric Purity Analysis

This compound is a chiral molecule, and its enantiomers can exhibit different biological activities. This is of particular importance in the pharmaceutical industry, where the (S)-enantiomer of 3-hydroxytetrahydrofuran (B147095) is a key intermediate in the synthesis of antiviral drugs. wikipedia.org Therefore, the determination of enantiomeric purity is a critical quality control step. Chiral chromatography, using either GC or HPLC, is the most common and reliable method for separating and quantifying enantiomers. registech.commdpi.com

Chiral separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. wvu.edu The "three-point-interaction" model is a fundamental concept in chiral recognition, where a minimum of three simultaneous interactions between the analyte and the chiral selector are required for enantioseparation. wvu.edu

For this compound, both chiral GC and chiral HPLC can be employed for enantiomeric purity analysis.

Chiral GC: Chiral GC columns, often based on derivatized cyclodextrins, are effective for the separation of volatile enantiomers. gcms.cz The enantiomers of many chiral alcohols and related compounds have been successfully separated using these types of columns.

Chiral HPLC: Chiral HPLC is a versatile technique that can be used for a wide range of chiral compounds. Polysaccharide-based CSPs are among the most widely used for their broad applicability. nih.gov The separation can be performed in normal-phase, reversed-phase, or polar organic modes.

The synthesis of enantiomerically pure (S)-(+)-3-hydroxytetrahydrofuran has been reported, with optical purity being a key parameter. wikipedia.orgacs.org For example, (S)-3-hydroxytetrahydrofuran was prepared with a 95.8% optical purity from L-malic acid. wikipedia.org The determination of such high enantiomeric purity necessitates the use of a validated chiral chromatographic method. While the specific chromatographic conditions are not always detailed in the synthesis literature, the successful preparation of enantiomerically enriched this compound underscores the application of chiral separation techniques.

Table 3: General Approaches for Chiral Chromatography of this compound

| Technique | Chiral Stationary Phase (Example) | Mobile Phase (Example) |

|---|---|---|

| Chiral GC | Derivatized β-cyclodextrin (e.g., Rt-βDEXsm) | Helium or Hydrogen |

| Chiral HPLC | Polysaccharide-based (e.g., Amylose or Cellulose derivatives) | Heptane/Ethanol (Normal Phase) or Acetonitrile/Water (Reversed Phase) |

Advanced Characterization Approaches

Beyond routine chromatographic analysis, advanced spectroscopic and analytical techniques provide deeper insights into the molecular structure, fragmentation behavior, and interactions of this compound.

Electron Impact Ionization Studies

Electron impact ionization (EI) coupled with mass spectrometry (MS) is a fundamental technique for the structural elucidation of organic molecules. In EI-MS, molecules in the gas phase are bombarded with high-energy electrons, leading to ionization and fragmentation. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint.

The electron impact ionization of tetrahydro-3-furanol (3HTHF) has been studied both experimentally and theoretically. nist.gov The mass spectrum of 3HTHF has been determined at an incident electron energy of 70 eV. nist.gov The appearance energies of the parent cation (C₄H₈O₂⁺) and various fragment cations have also been experimentally determined and compared with theoretical calculations. nist.gov

The most abundant cation in the mass spectrum of 3HTHF is observed at m/z 57, with a corresponding appearance energy of (10.22 ± 0.10) eV. nist.gov The parent cation at m/z 88 has a significant abundance. nist.gov The fragmentation of 3HTHF is more pronounced towards cations with two non-hydrogen atoms, with the fragment at m/z 31 (CH₃O⁺) being highly abundant. nist.gov

Table 4: Key Mass Spectral Data for Tetrahydro-3-Furanol (3HTHF) from Electron Impact Ionization

| m/z | Proposed Fragment Ion | Relative Abundance | Appearance Energy (eV) |

|---|---|---|---|

| 88 | [C₄H₈O₂]⁺ (Parent Ion) | Significant | 9.620 ± 0.058 |

| 57 | [C₃H₅O]⁺ or [C₂HO₂]⁺ | Most Abundant | 10.22 ± 0.10 |

| 58 | [C₃H₆O]⁺ or [C₂H₂O₂]⁺ | High | - |

| 31 | [CH₃O]⁺ | High | - |

In Situ and Operando Spectroscopic Techniques for Reaction Monitoring

In situ and operando spectroscopy are powerful methodologies for studying chemical reactions as they occur, providing real-time information about the catalyst and reacting species under actual reaction conditions. wikipedia.orgyoutube.com Operando spectroscopy, in particular, involves the simultaneous measurement of catalytic activity/selectivity and spectroscopic characterization of the working catalyst. wikipedia.org These techniques are invaluable for elucidating reaction mechanisms and identifying catalytically active sites. wikipedia.org

While specific in situ or operando studies focused solely on this compound are not prevalent in the searched literature, the application of these techniques to related furanic compounds demonstrates their potential. For example, operando X-ray absorption spectroscopy (XAS) and attenuated total reflectance infrared (ATR-IR) spectroscopy have been used to study the liquid-phase hydrogenation of furfural (B47365), a related furan derivative. chimia.ch These studies provided insights into the state of the catalyst and the formation of surface species during the reaction. chimia.chethz.ch

For this compound, in situ and operando techniques could be applied to:

Monitor Synthesis: Track the formation of this compound from its precursors in real-time, providing kinetic and mechanistic data. For instance, in situ FTIR could monitor the disappearance of reactant vibrational bands and the appearance of product bands. youtube.com

Investigate Catalytic Conversion: Study the catalytic transformation of this compound into other valuable chemicals, identifying reaction intermediates and understanding catalyst deactivation mechanisms.

Understand Reaction Dynamics: Probe the dynamic changes in the catalyst structure and the nature of adsorbed species during reactions involving this compound.

Table 5: Potential In Situ and Operando Techniques for Studying this compound Reactions

| Technique | Information Provided | Potential Application for this compound |

|---|---|---|

| In Situ FTIR/Raman Spectroscopy | Vibrational modes of reactants, products, and intermediates. | Monitoring the synthesis of this compound, identifying surface-adsorbed species during catalysis. |

| Operando X-ray Absorption Spectroscopy (XAS) | Electronic structure and local coordination environment of catalyst atoms. | Studying the oxidation state and structure of a metal catalyst during the hydrogenation or oxidation of this compound. |

| Operando Gas Chromatography (GC) / Mass Spectrometry (MS) | Real-time analysis of reaction products in the gas or liquid phase. | Correlating the catalytic activity and selectivity with spectroscopic data obtained simultaneously. |

Surface Spectroscopy and Microscopy for Material Interactions

Surface spectroscopy and microscopy techniques are essential for understanding the interactions of molecules with surfaces at a fundamental level. These techniques can provide information on the chemical composition, structure, and morphology of surfaces and adsorbates.

For this compound, these techniques could be particularly useful in understanding:

Intermolecular Interactions: How this compound molecules interact with each other and with other molecules in the solid state or on surfaces.

Adsorption on Catalysts: The nature of the interaction between this compound and the surface of a heterogeneous catalyst, which is crucial for understanding catalytic mechanisms.

Biofilm Interactions: How this compound interacts with biological surfaces, such as biofilms.

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions in crystal structures. nih.govscirp.orgnih.govmdpi.com This analysis can be applied to the crystal structure of this compound or its derivatives to understand the nature and contribution of different intermolecular contacts, such as hydrogen bonding and van der Waals forces, to the crystal packing. nih.govnih.gov

Scanning probe microscopy techniques, such as scanning ion conductance microscopy (SICM) , can be used to visualize the three-dimensional structure of soft materials, like biofilms, in a liquid environment at the nanoscale. mdpi.com By combining SICM with techniques like confocal laser scanning microscopy (CLSM) , it is possible to obtain simultaneous topographical and chemical information. mdpi.com Such an approach could be used to study the effect of this compound on the structure and properties of biofilms.

While direct experimental studies of this compound using these specific surface techniques are not detailed in the provided search results, the application of Hirshfeld analysis to furan-containing compounds and the use of advanced microscopy for studying biofilms illustrate the potential of these methods for gaining a deeper understanding of the material interactions of this compound. nih.govmdpi.com

Table 6: Potential Surface Spectroscopy and Microscopy Techniques for this compound Studies

| Technique | Information Provided | Potential Application for this compound |

|---|---|---|

| Hirshfeld Surface Analysis | Visualization and quantification of intermolecular interactions in a crystal. | Understanding the packing forces and hydrogen bonding network in solid this compound. |

| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and chemical states of the surface. | Characterizing the adsorption of this compound on a catalyst surface. |

| Scanning Ion Conductance Microscopy (SICM) | High-resolution topographical imaging of soft surfaces in liquid. | Visualizing the interaction of this compound with biological membranes or biofilms. |

| Confocal Laser Scanning Microscopy (CLSM) | Three-dimensional fluorescence imaging. | Studying the penetration and distribution of fluorescently-labeled this compound derivatives in biofilms. |

Applications of 3 Furanol in Advanced Organic Synthesis

3-Furanol as a Key Building Block in Complex Molecule Synthesis

The structural attributes of this compound make it an invaluable synthon for chemists aiming to construct complex molecular frameworks. Its furan (B31954) core can be viewed as a latent 1,4-dicarbonyl moiety, and it can participate in a variety of transformations, including cycloaddition reactions and electrophilic substitutions. The hydroxyl group at the 3-position provides a convenient handle for further functionalization, enabling the stepwise assembly of elaborate structures.

The utility of furan derivatives as building blocks is well-documented in the synthesis of natural products and other complex targets. For instance, the cyclocondensation of furan with tetrabromocyclopropene leads to halogenated oxabicyclo[3.2.1]octadiene derivatives, which serve as chiral synthons for natural product synthesis. This approach highlights how the fundamental reactivity of the furan ring can be harnessed to create stereochemically rich intermediates. While direct examples showcasing this compound in a wide array of complex molecule syntheses are often embedded within specific applications, its role as a precursor to highly functionalized tetrahydrofuran (B95107) rings underscores its importance as a foundational building block.

Precursor for Bioactive Scaffolds and Natural Products

The furan moiety is a recurring motif in numerous biologically active natural products and synthetic pharmaceuticals. This compound, in particular, serves as a crucial precursor for the synthesis of various bioactive scaffolds, leveraging its structure to impart specific stereochemistry and functionality to the target molecule.

A paramount application of this compound derivatives is in the synthesis of the (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol skeleton. This bicyclic system is a critical component of several potent HIV-1 protease inhibitors. nih.gov The synthesis of this key intermediate can be achieved through various routes, often starting from precursors like 2,3-dihydrofuran. One approach involves the reaction of 2,3-dihydrofuran with a glyoxylate derivative in the presence of a titanium salt, which, after subsequent reactions, yields the desired hexahydrofuro[2,3-b]furan-3-ol structure. google.com These synthetic strategies are designed to be efficient and scalable, employing readily available starting materials to construct the complex bicyclic ether system. google.com The stereochemistry of the final product is crucial for its biological activity, and thus, stereoselective synthesis methods are often employed. google.compurdue.edu

The (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol moiety, derived from this compound precursors, is famously incorporated as the P2 ligand in the HIV protease inhibitor Darunavir. nih.gov In the synthesis of Darunavir, the hydroxyl group of the hexahydrofuro[2,3-b]furan-3-ol is activated, often with a coupling agent like a chloroformate or disuccinimidyl carbonate, to form a reactive intermediate. google.comgoogle.com This activated intermediate is then reacted with a sulfonamide-containing fragment to complete the synthesis of the final drug molecule. google.com The bis-tetrahydrofuran (bis-THF) ligand plays a critical role in the inhibitor's efficacy by forming a network of hydrogen bonds with the backbone of the HIV-1 protease active site. nih.gov Researchers have designed and synthesized a variety of substituted tetrahydrofuran derivatives to serve as P2 ligands, aiming to enhance interactions with the protease active site and improve potency against drug-resistant viral strains. researchgate.netnih.govrsc.org

Table 1: Key Intermediates and Reagents in the Synthesis of Hexahydrofuro[2,3-b]furan-3-ol Derivatives for HIV Protease Inhibitors

| Compound/Reagent | Role in Synthesis |

| 2,3-Dihydrofuran | Starting material for the furan ring system. google.com |

| Glyoxylate Derivative | Reacts with 2,3-dihydrofuran to form a key intermediate. google.com |

| Titanium Salt | Catalyst for the initial coupling reaction. google.com |

| (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol | The core bicyclic scaffold for the P2 ligand. nih.gov |

| p-Nitrophenyl Chloroformate | Activating agent for the hydroxyl group of the core scaffold. nih.gov |

| Disuccinimidyl Carbonate | Alternative activating agent for the hydroxyl group. google.com |

While the direct conversion of this compound to chiral pyrrolidine-2,5-diones is not a commonly cited pathway, the furan ring system is a versatile precursor for various heterocyclic structures. The synthesis of chiral pyrrolidines is of significant interest in medicinal chemistry due to their prevalence in natural products and pharmaceuticals. mdpi.comnih.gov Synthetic strategies often involve the cyclization of acyclic precursors or the modification of existing chiral templates like proline. mdpi.com The structural relationship between furans and succinic anhydrides (the dehydrated form of succinic acid, a precursor to the succinimide core of pyrrolidine-2,5-diones) suggests plausible, albeit not extensively documented, synthetic routes. For instance, oxidation of the furan ring can lead to dicarbonyl compounds, which could then be subjected to cyclization with an amine to form the desired pyrrolidine-2,5-dione ring system. The inherent chirality of a substituted this compound derivative could potentially be transferred through such a synthetic sequence to yield a chiral product.

Role in the Synthesis of Specialty Chemicals and Materials

Beyond its prominent role in the pharmaceutical industry, this compound and its derivatives have potential applications in the synthesis of specialty chemicals and materials. The furan ring can be sourced from renewable biomass, making it an attractive building block for sustainable chemistry. Furan-containing polymers are an area of active research, with applications in thermosetting resins, coatings, and composites.

The reactivity of the furan ring allows for its incorporation into polymer backbones through various polymerization techniques. While specific examples detailing the use of this compound in the large-scale production of specialty polymers are not abundant in the literature, its potential as a functionalized monomer is clear. The hydroxyl group could be used for esterification or etherification to create furan-containing polyesters or polyethers. Furthermore, furan derivatives can undergo Diels-Alder reactions with bismaleimides to form cross-linked, thermally reversible polymers, opening avenues for the development of self-healing materials and smart coatings. The investigation into furan-based polymers is driven by the need for materials with unique thermal, mechanical, and electronic properties. mdpi.comrsc.orgnih.gov

Stereochemical Control in Target Molecule Synthesis

Achieving a high degree of stereochemical control is a central challenge in modern organic synthesis, particularly for the preparation of enantiomerically pure pharmaceuticals. fiveable.meresearchgate.netrijournals.com Chiral building blocks, such as enantiomerically pure this compound derivatives, are instrumental in this endeavor. The stereocenter(s) present in the starting material can direct the stereochemical outcome of subsequent reactions, a strategy known as substrate-controlled synthesis. youtube.com

In the synthesis of HIV protease inhibitors, the precise stereochemistry of the (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol core is paramount for its binding affinity to the viral enzyme. nih.gov The synthesis of this fragment often relies on stereoselective reactions, such as asymmetric hydrogenations or enzymatic resolutions, to ensure the formation of the desired enantiomer. purdue.edu For example, a highly stereoselective substrate-controlled hydrogenation of a furan derivative can be a key step in establishing the correct relative stereochemistry of the chiral centers in the bicyclic system. purdue.edu The use of chiral catalysts or reagents can also be employed to induce asymmetry in reactions involving achiral furan precursors. The ability to selectively synthesize one stereoisomer over another is critical, as different enantiomers or diastereomers of a drug can have vastly different biological activities. nih.gov

Development of Functionalized this compound Derivatives for Synthetic Utility

The furan nucleus, particularly when functionalized at the 3-position, serves as a versatile scaffold in organic synthesis. The development of functionalized this compound derivatives has expanded the toolkit available to chemists for constructing complex molecular architectures found in natural products and biologically active compounds. researchgate.netresearchgate.netresearchgate.net These derivatives are often sought after for their ability to participate in a variety of chemical transformations, leveraging the electronic properties and inherent reactivity of the furan ring.

Research into the synthesis of these derivatives has led to several robust methodologies. One notable approach involves the stereoselective aldol (B89426) reaction of 3-silyloxyfurans with aldehydes, which is facilitated by a Lewis acid. nih.gov Subsequent cyclization of the resulting aldol product, mediated by N-Bromosuccinimide (NBS), yields a 2,7-dioxa-bicyclo[2.2.1]heptan-3-one ring system. nih.gov This method provides a pathway to highly functionalized furanone structures.

Another significant strategy for functionalization is the Michael addition of amines to acyclic keto alkynol precursors, which offers an efficient route to 3-furylamines. researchgate.net This method is flexible, allowing for modifications at the 5-position of the furan ring, thereby increasing the diversity of accessible derivatives. researchgate.net The resulting 3-aminofuran derivatives are valuable intermediates for further synthetic elaborations. researchgate.net

Furthermore, the reduction of readily available starting materials such as furoic aldehydes, acids, and esters provides straightforward access to furan-3-methanol. georganics.sk This fundamental derivative serves as a crucial building block for more complex molecules, including various sesquiterpenes and pyridazinones with demonstrated biological activity. georganics.sk

The hydroarylation of 3-(furan-2-yl)propenoic acids and their esters with arenes in the presence of a Brønsted superacid like trifluoromethanesulfonic acid (TfOH) represents another powerful method for generating functionalized furan derivatives. nih.gov This reaction leads to 3-aryl-3-(furan-2-yl)propanoic acid derivatives, which have shown potential as antimicrobial agents. nih.gov

The synthetic utility of these functionalized this compound derivatives is diverse. They are key starting materials in the synthesis of natural products and serve as precursors to other heterocyclic systems. researchgate.netgeorganics.sk For instance, furan-3-methanol has been utilized as a starting material in the synthesis of camptothecin and its analogues. georganics.sk

The table below summarizes key research findings on the development and synthetic utility of various functionalized this compound derivatives.

| Functionalized Derivative | Method of Synthesis | Synthetic Utility |

| 2,7-Dioxa-bicyclo[2.2.1]heptan-3-one System | Stereoselective aldol reaction of 3-silyloxyfurans with aldehydes followed by NBS-mediated cyclization. nih.gov | Precursor to highly functionalized furanones. nih.gov |

| 3-Furylamines | Michael addition of amines to acyclic keto alkynol precursors. researchgate.net | Versatile building blocks in synthetic chemistry, particularly for Diels-Alder reactions. researchgate.net |

| Furan-3-methanol | Reduction of furoic aldehyde, acid, or ester. georganics.sk | Starting material for the synthesis of camptothecin, sesquiterpenes, and pyridazinones. georganics.sk |

| 3-Aryl-3-(furan-2-yl)propanoic Acid Derivatives | Hydroarylation of 3-(furan-2-yl)propenoic acids with arenes using a Brønsted superacid. nih.gov | Investigated for antimicrobial activity. nih.gov |

| 4-Vinyl-3(2H)-furanones | Tandem Michael addition and intramolecular cyclization of 4-halo-1,3-dicarbonyl compounds and alkynes. researchgate.net | Building blocks for more complex heterocyclic structures. researchgate.net |

Biosynthetic Pathways and Natural Occurrence of 3 2h Furanone Derivatives

Natural Occurrence and Isolation from Biological Sources

3(2H)-Furanone derivatives occur naturally in a wide range of biological sources, including fruits, cooked foods, yeast, and marine organisms. nih.govmdpi.com For instance, 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF), also known as Furaneol, is a significant flavor compound found in strawberries, pineapples, tomatoes, raspberries, kiwi, lychee, and snake fruit. mdpi.comwikipedia.orgnih.gov It is a key odorant in pineapples and contributes to the sweet, strawberry-like aroma in dilute concentrations. mdpi.comwikipedia.org Another important derivative, 5-methyl-4-hydroxy-3(2H)-furanone, is a main ingredient in soy sauce and contributes to savory and caramel-like flavors. foreverest.net

These compounds are often isolated from biological matrices using various extraction and purification techniques. For example, furanocoumarins, a class of furanone derivatives, have been isolated from plant sources using solid phase extraction (SPE) with C18 cartridges. japsonline.com Sequential organic solvent extraction using methanol (B129727) and tetrahydrofuran (B95107) (THF) has also been employed in the isolation of natural products, including furanone derivatives, from plant materials. japsonline.com

Naturally Occurring 3(2H)-Furanone Derivatives and Sources:

| Compound Name | Natural Source(s) |

| 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) | Strawberry, Pineapple, Tomato, Raspberry, Kiwi, Lychee, Snake fruit, Cooked foods |

| 5-Methyl-4-hydroxy-3(2H)-furanone | Soy sauce, Beef soup, Arctic berry, Mango |

| Brominated furanones | Red seaweed Delisea pulchra |

| Siamfuranones A-C | Flowers of Uvaria siamensis |

| Bullatenone | Natural product |

| Eremantholides | Phytochemicals |

| Geiparvarin | Phytochemicals |

| Chinolone | Phytochemicals |

| Ciliarin | Phytochemicals |

| Austocystin D | Fungi |

Brominated furanones have been isolated from the red seaweed Delisea pulchra, where they act as defense molecules against bacterial colonization and marine herbivores. nih.gov Novel furanone derivatives, such as siamfuranones A-C, have been isolated from the flowers of Uvaria siamensis. researchgate.netresearchgate.netresearchgate.net Other natural products containing the 3(2H)-furanone core include bullatenone, eremantholides, geiparvarin, chinolone, and ciliarin. researchgate.netresearchgate.netresearchgate.net Fungi have also been identified as sources of natural products with furanone structures, such as austocystin D. tandfonline.com

Enzymatic Transformations and Biosynthesis of Furanone-Related Compounds

The biosynthesis of furanone-related compounds in biological systems involves a series of enzymatic transformations. While the complete biosynthetic pathway for many furanones is still under investigation, significant progress has been made in understanding the enzymatic steps involved in the formation of key derivatives like HDMF.